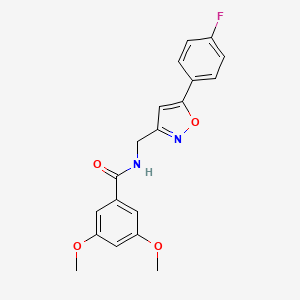
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of isoxazole, a five-membered ring molecule with two heteroatoms (one nitrogen and one oxygen). The molecule also contains a fluorophenyl group and a dimethoxybenzamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The isoxazole ring, the fluorophenyl group, and the dimethoxybenzamide group will all contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase its lipophilicity, while the dimethoxybenzamide group could contribute to its solubility .Wissenschaftliche Forschungsanwendungen
Assessment of Cellular Proliferation in Tumors
N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-^18F-fluoroethoxy)-5-methylbenzamide (^18F-ISO-1), a derivative closely related to the chemical , has been evaluated for its ability to image tumor proliferation in patients with malignant neoplasms using PET imaging. This study demonstrated a significant correlation between ^18F-ISO-1 uptake in tumors and the Ki-67 proliferation index, suggesting its potential utility in assessing the proliferative status of solid tumors (Dehdashti et al., 2013).
Pharmacological and Behavioral Profile
The pharmacological properties of closely related compounds, such as N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103), have been explored, showing potent inverse agonist activity at 5-HT2A receptors. This indicates its potential for use as an antipsychotic agent, highlighting the diverse therapeutic applications of fluorinated benzamides (Vanover et al., 2006).
Antimicrobial Applications
New 5-arylidene derivatives, including those with a fluorine atom at the 4th position of the benzoyl group, have been synthesized and evaluated for their antimicrobial activity. The presence of the fluorine atom significantly enhances antimicrobial effectiveness, suggesting that derivatives of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-3,5-dimethoxybenzamide could have potential applications in developing new antimicrobial agents (Desai et al., 2013).
Chemical Oxidation and Stability
The chemical stability and oxidation pathways of closely related compounds, like N-(5′-methylisoxazol-3-yl)-2,6-dimethylbenzamide, have been studied, providing insights into the chemical behavior and potential metabolic pathways of this compound in biological systems. Such studies are crucial for understanding the pharmacokinetics and dynamics of these compounds within living organisms (Adolphe-Pierre et al., 1998).
Wirkmechanismus
The mechanism of action of this compound is not clear from the available data. It would likely depend on the specific biological target and the context in which it is used.
Eigenschaften
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-7-13(8-17(10-16)25-2)19(23)21-11-15-9-18(26-22-15)12-3-5-14(20)6-4-12/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRXZYXZNALORM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2649986.png)
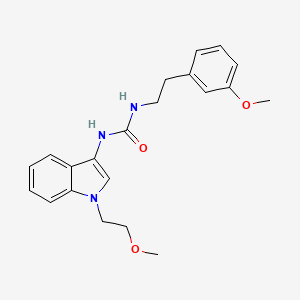
![1-(3-oxo-3-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2649988.png)

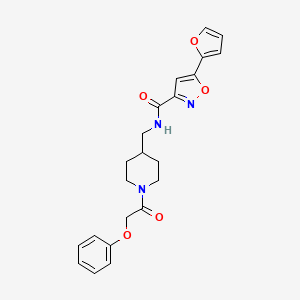
![5-ethyl-N-(3-methylbutyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2649994.png)
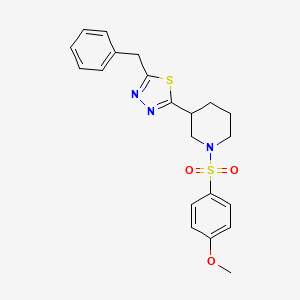
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2649997.png)
![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2649999.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2650001.png)
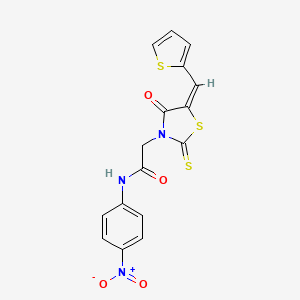

![2-{[2-(2-Methoxyethoxy)ethyl]amino}ethan-1-ol](/img/structure/B2650007.png)
![(4Ar,7aS)-1,2,4a,5,7,7a-hexahydrofuro[3,4-b]pyridine;hydrochloride](/img/structure/B2650008.png)
